S-(3-Carboxypropyl)-L-cysteine

描述

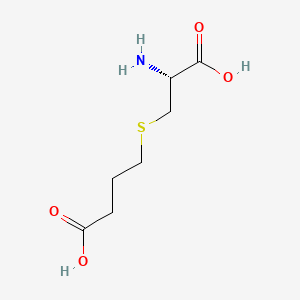

Structure

3D Structure

属性

IUPAC Name |

4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFNRNDFHINZLV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)CSC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S-(3-Carboxypropyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(3-Carboxypropyl)-L-cysteine (SCPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). By specifically inhibiting CSE, SCPC effectively reduces the biosynthesis of H₂S and modulates the flux of the transsulfuration pathway. This targeted mechanism of action makes SCPC a valuable research tool for studying the physiological and pathological roles of H₂S and a potential scaffold for the development of novel therapeutics targeting conditions associated with H₂S dysregulation. This guide provides a comprehensive overview of the mechanism of action of SCPC, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.

Core Mechanism of Action: Selective Inhibition of Cystathionine γ-Lyase

The primary mechanism of action of this compound is its potent and selective inhibition of cystathionine γ-lyase (CSE).[1][2][3] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes several reactions in the transsulfuration pathway, a critical metabolic route that connects methionine metabolism to the synthesis of cysteine and other sulfur-containing compounds.

SCPC acts as a reversible inhibitor of CSE, meaning it binds to the enzyme and subsequently dissociates, allowing the enzyme to regain activity once the inhibitor is removed.[1] It effectively inhibits two key reactions catalyzed by CSE:

-

The γ-elimination of cystathionine: This is the canonical reaction of CSE in the transsulfuration pathway, leading to the production of L-cysteine, α-ketobutyrate, and ammonia.

-

The β-elimination of cysteine: This reaction is a major pathway for the endogenous production of hydrogen sulfide (H₂S).[2][4]

Crucially, SCPC demonstrates high selectivity for CSE. It does not significantly inhibit other key enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[2][4] This specificity makes SCPC a superior tool for investigating the specific roles of CSE in biological systems compared to less selective inhibitors like propargylglycine (PPG).

The molecular basis for the inhibitory effect of SCPC has been elucidated through X-ray crystallography. The crystal structure of human CSE in complex with an aminoacrylate intermediate derived from SCPC has been solved at a resolution of 2.5 Å, providing a detailed view of the inhibitor's interaction with the enzyme's active site.[2][4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of SCPC against human cystathionine γ-lyase has been quantified through kinetic studies. The inhibition constants (Ki) for the two primary reactions catalyzed by CSE are summarized in the table below.

| Reaction Catalyzed by Human CSE | Substrate | Ki of SCPC (μM) |

| γ-elimination | L-Cystathionine | 50 ± 3 |

| H₂S Synthesis from Cysteine | L-Cysteine | 180 ± 15 |

Table 1: Inhibitory constants (Ki) of this compound for human cystathionine γ-lyase. Data sourced from Yadav et al., 2019.[2][4]

In cellular studies, SCPC has been shown to effectively inhibit the transsulfuration pathway. In cultured cells, treatment with SCPC resulted in an 80-90% inhibition of the transsulfuration flux, as measured by the transfer of a radiolabel from [³⁵S]methionine to glutathione (GSH).[2][4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize SCPC, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound's inhibitory effects on cystathionine γ-lyase.

Cystathionine γ-Lyase (CSE) Activity Assay (γ-elimination of Cystathionine)

This assay measures the production of cysteine from the CSE-catalyzed cleavage of cystathionine using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of cysteine to produce a yellow-colored product that can be measured spectrophotometrically.

-

Reagents:

-

100 mM HEPES buffer, pH 7.4

-

L-cystathionine stock solution

-

10 mM DTNB in ethanol

-

Purified human CSE

-

This compound (SCPC) stock solution

-

-

Procedure:

-

Prepare reaction mixtures in a cuvette containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM), and varying concentrations of SCPC (e.g., 0-150 μM).

-

Add 10 μL of 10 mM DTNB to each reaction mixture.

-

Pre-incubate the mixtures at 37°C for 3 minutes.

-

Initiate the reaction by adding a known amount of purified human CSE (e.g., 10 μg/mL).

-

Monitor the increase in absorbance at 412 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The inhibition constant (Ki) can be determined by fitting the data to the appropriate enzyme inhibition model using non-linear regression analysis or by using graphical methods such as the Lineweaver-Burk plot.

-

Hydrogen Sulfide (H₂S) Production Assay (from L-Cysteine)

This assay quantifies the H₂S produced from the CSE-catalyzed degradation of L-cysteine by measuring the formation of lead sulfide (PbS), which is a black precipitate.

-

Reagents:

-

100 mM HEPES buffer, pH 7.4

-

L-cysteine stock solution

-

0.4 mM Lead (II) acetate solution

-

Purified human CSE

-

This compound (SCPC) stock solution

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.9-8.0 mM), 0.4 mM lead acetate, and varying concentrations of SCPC (e.g., 0-150 μM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reactions by adding a known amount of purified human CSE (e.g., 20 μg/mL).

-

Monitor the increase in absorbance at 390 nm over time (e.g., 10-30 minutes) using a microplate reader.

-

Calculate the rate of H₂S production from the change in absorbance, using a molar extinction coefficient for PbS of 5,500 M⁻¹cm⁻¹.

-

-

Data Analysis:

-

Similar to the DTNB assay, determine the Ki value for the inhibition of H₂S synthesis by fitting the data to an appropriate enzyme inhibition model.

-

Measurement of Transsulfuration Flux in Cultured Cells

This method assesses the overall activity of the transsulfuration pathway by tracking the incorporation of radioactive sulfur from methionine into glutathione.

-

Materials:

-

Cultured cells (e.g., HEK293T)

-

Cell culture medium

-

[³⁵S]Methionine

-

This compound (SCPC)

-

Lysis buffer

-

Scintillation counter

-

-

Procedure:

-

Culture cells to a desired confluency.

-

Pre-treat the cells with varying concentrations of SCPC for a specified time (e.g., 24 hours).

-

Replace the medium with fresh medium containing [³⁵S]methionine and the corresponding concentration of SCPC.

-

Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel.

-

Wash the cells with ice-cold PBS and lyse the cells.

-

Separate the glutathione from other cellular components (e.g., by HPLC or thin-layer chromatography).

-

Quantify the amount of radiolabeled glutathione using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of transsulfuration flux by comparing the amount of radiolabeled GSH in SCPC-treated cells to that in untreated control cells.

-

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of cystathionine γ-lyase. Its ability to specifically target CSE-dependent H₂S production and transsulfuration flux, without affecting other key enzymes in H₂S metabolism, makes it an invaluable tool for researchers in the field. The detailed understanding of its mechanism of action, supported by quantitative kinetic data and structural studies, provides a solid foundation for its use in elucidating the complex roles of CSE and H₂S in health and disease. Furthermore, the chemical scaffold of SCPC holds promise for the future development of more potent and specific inhibitors with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]

- 4. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

The Function of S-(3-Carboxypropyl)-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Carboxypropyl)-L-cysteine (CPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). This technical guide delineates the core function of CPC, its mechanism of action, and its impact on the transsulfuration pathway and hydrogen sulfide (H2S) production. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their studies.

Core Function and Mechanism of Action

This compound is a thioether derivative of L-cysteine that functions as a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE).[1][2] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine from methionine. It also plays a crucial role in the production of the gaseous signaling molecule hydrogen sulfide (H2S).

CPC exerts its inhibitory effect on CSE by targeting both the canonical cystathionine cleavage reaction and the synthesis of H2S from cysteine.[1][3] A key characteristic of CPC is its high selectivity for CSE. It does not inhibit other enzymes involved in H2S biogenesis, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[1][4] This specificity makes CPC a valuable tool for studying the physiological and pathophysiological roles of CSE-dependent H2S production.

The inhibitory action of CPC is reversible and, notably, its efficacy is not dependent on the order of substrate or inhibitor addition, which contrasts with other CSE inhibitors like propargylglycine (PPG).[3][4] Structural studies have revealed that CPC forms an aminoacrylate intermediate when in complex with human CSE, providing a molecular basis for its inhibitory effect.[3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against human cystathionine γ-lyase (CSE) has been quantified, providing valuable data for experimental design and interpretation.

| Reaction | Enzyme | Inhibitor | Ki Value (μM) | Reference |

| γ-elimination of cystathionine | Human CSE | This compound | 50 ± 3 | [3][4] |

| H2S synthesis from cysteine | Human CSE | This compound | 180 ± 15 | [3][4] |

In cellular contexts, CPC has demonstrated significant efficacy in modulating the transsulfuration pathway.

| Cellular Effect | Inhibitor Concentration | Inhibition Level | Reference |

| Inhibition of transsulfuration flux in cultured cells | Not specified | 80-90% | [3][4] |

Signaling Pathway Inhibition

This compound directly inhibits a key step in the transsulfuration pathway, thereby impacting the production of both cysteine and hydrogen sulfide.

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying the effects of this compound.

Enzyme Inhibition Kinetics

Objective: To determine the inhibitory constant (Ki) of CPC against cystathionine γ-lyase.

Methodology:

-

Enzyme Preparation: Purified recombinant human CSE is used.

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4), is prepared.

-

Substrate Solutions: Stock solutions of L-cystathionine and L-cysteine are prepared.

-

Inhibitor Solutions: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

The reaction mixture contains the assay buffer, pyridoxal 5'-phosphate (PLP) cofactor, and varying concentrations of the substrate.

-

The enzyme is pre-incubated with different concentrations of CPC.

-

The reaction is initiated by the addition of the substrate.

-

For the γ-elimination of cystathionine, the production of α-ketobutyrate can be monitored spectrophotometrically.

-

For H2S synthesis from cysteine, H2S production can be measured using methods such as the methylene blue assay or with specific H2S sensors.

-

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or mixed-type inhibition).

Cellular Transsulfuration Flux Assay

Objective: To measure the effect of CPC on the conversion of methionine to glutathione in cultured cells.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293) is cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of CPC for a specified duration.

-

Radiolabeling: The culture medium is replaced with a medium containing [³⁵S]methionine, and the cells are incubated to allow for the incorporation of the radiolabel into the transsulfuration pathway.

-

Cell Lysis and Metabolite Extraction: Cells are harvested and lysed, and cellular metabolites are extracted.

-

Separation and Quantification: The radiolabeled glutathione ([³⁵S]GSH) is separated from other radiolabeled species using techniques like high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of [³⁵S]GSH is quantified using a scintillation counter. The percentage of inhibition of transsulfuration flux is calculated by comparing the amount of [³⁵S]GSH in CPC-treated cells to that in untreated control cells.

Experimental Workflow Visualization

The general workflow for investigating the inhibitory properties of this compound is outlined below.

Conclusion

This compound is a valuable research tool for the specific inhibition of cystathionine γ-lyase. Its well-characterized inhibitory mechanism and selectivity make it a superior alternative to less specific inhibitors for studying the roles of CSE in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize CPC in their investigations into the transsulfuration pathway and H2S signaling.

References

- 1. This compound | 30845-11-5 [chemicalbook.com]

- 2. This compound | 30845-11-5 [amp.chemicalbook.com]

- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]

- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(3-Carboxypropyl)-L-cysteine: A Selective Inhibitor of Cystathionine γ-lyase for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and oxidative stress. The enzymatic production of H₂S in mammals is primarily catalyzed by three enzymes, with cystathionine γ-lyase (CSE) being a key contributor in the cardiovascular and other peripheral systems. The ability to modulate H₂S levels through the specific inhibition of CSE is of significant interest for both basic research and the development of novel therapeutics. S-(3-Carboxypropyl)-L-cysteine (SCPC) has been identified as a potent, selective, and reversible inhibitor of CSE. This technical guide provides a comprehensive overview of SCPC, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on key signaling pathways.

Introduction to Cystathionine γ-lyase and Hydrogen Sulfide

Cystathionine γ-lyase (CSE), also known as cystathionase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the transsulfuration pathway, converting cystathionine to L-cysteine.[1] Beyond this canonical reaction, CSE is a major endogenous source of hydrogen sulfide (H₂S) through the γ-elimination of L-cysteine.[2][3] H₂S, once considered merely a toxic gas, is now recognized as a vital signaling molecule with diverse physiological functions.[4] Dysregulation of the CSE/H₂S pathway has been implicated in various diseases, including hypertension, atherosclerosis, and inflammatory conditions, making CSE a compelling target for therapeutic intervention.[5][6]

This compound (SCPC): A Selective CSE Inhibitor

This compound (SCPC) is a thioether analog of L-cysteine that acts as a selective and reversible inhibitor of CSE.[7] Unlike the commonly used irreversible inhibitor propargylglycine (PPG), SCPC's efficacy is not dependent on the order of substrate/inhibitor addition, providing a more reliable tool for in vitro and cellular studies.[8] SCPC competitively inhibits both the γ-elimination of cystathionine and the H₂S synthesis from cysteine catalyzed by human CSE.[9] Importantly, SCPC exhibits high selectivity for CSE, sparing other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[8][10]

Quantitative Inhibitory Data

The inhibitory potency of SCPC against human CSE has been quantitatively characterized, providing essential data for its application in research. The key inhibitory constants are summarized in the table below.

| Parameter | Value (Human CSE) | Reference |

| Kᵢ (γ-elimination of cystathionine) | 50 ± 3 µM | [9] |

| Kᵢ (H₂S synthesis from cysteine) | 180 ± 15 µM | [9] |

| Kd(app) (Binding affinity to CSE) | 26 ± 3 µM | [9] |

Mechanism of Action of SCPC

SCPC acts as a competitive inhibitor of CSE, binding to the active site and preventing the binding of its natural substrates, cystathionine and L-cysteine.[11] The crystal structure of human CSE in complex with an SCPC-derived intermediate reveals the molecular basis for its inhibitory effect.[8] The carboxypropyl group of SCPC occupies a position within the active site that interferes with the proper positioning of the substrates for catalysis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of SCPC on CSE.

Cystathionine γ-lyase (CSE) Activity Assay (γ-elimination of cystathionine)

This protocol is adapted from the method described by Yadav et al. (2019).[9]

Principle: The γ-elimination of L-cystathionine by CSE produces α-ketobutyrate, which can be quantified by reacting with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone.

Reagents:

-

100 mM HEPES buffer, pH 7.4

-

Recombinant human CSE (concentration to be determined empirically, e.g., 10 µg/mL)

-

L-cystathionine stock solution (e.g., 100 mM)

-

This compound (SCPC) stock solution (in buffer)

-

50% Trichloroacetic acid (TCA)

-

0.1% 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl

-

2.5 M NaOH

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-10 mM), and varying concentrations of SCPC (e.g., 0-200 µM).

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant human CSE to a final concentration of 10 µg/mL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 50% TCA and centrifuge to pellet the precipitated protein.

-

To the supernatant, add an equal volume of 0.1% DNPH and incubate at room temperature for 10 minutes.

-

Add two volumes of 2.5 M NaOH to develop the color.

-

Measure the absorbance at 450 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of α-ketobutyrate.

-

Calculate the reaction velocity and determine the Kᵢ value using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or non-linear regression analysis).

Hydrogen Sulfide (H₂S) Production Assay

This protocol is based on the lead sulfide precipitation method.

Principle: H₂S produced by CSE from L-cysteine reacts with lead acetate to form lead sulfide (PbS), a black precipitate, which can be quantified spectrophotometrically.

Reagents:

-

100 mM HEPES buffer, pH 7.4

-

Recombinant human CSE (e.g., 20 µg/mL)

-

L-cysteine stock solution (e.g., 100 mM)

-

SCPC stock solution (in buffer)

-

Lead acetate stock solution (e.g., 4 mM)

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.5-10 mM), varying concentrations of SCPC (e.g., 0-500 µM), and a final concentration of 0.4 mM lead acetate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant human CSE to a final concentration of 20 µg/mL.

-

Immediately monitor the increase in absorbance at 390 nm over time using a plate reader at 37°C.

-

The rate of PbS formation is proportional to the rate of H₂S production.

-

Calculate the initial reaction velocities and determine the Kᵢ for H₂S synthesis inhibition.

Cellular Transsulfuration Flux Assay

This assay measures the flux of sulfur from methionine to glutathione, a process dependent on CSE activity.[9]

Principle: Cells are incubated with [³⁵S]methionine. The radiolabel is incorporated into S-adenosylmethionine (SAM) and subsequently transferred to cysteine via the transsulfuration pathway, and finally into glutathione (GSH). Inhibition of CSE by SCPC will reduce the incorporation of the radiolabel into GSH.

Reagents:

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., HepG2)

-

[³⁵S]Methionine

-

SCPC

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Reagents for GSH quantification (e.g., Ellman's reagent or HPLC-based methods)

-

Scintillation cocktail and counter

Procedure:

-

Plate cells (e.g., HepG2) and grow to confluence.

-

Wash the cells with methionine-free medium.

-

Incubate the cells in methionine-free medium containing [³⁵S]methionine and varying concentrations of SCPC (e.g., 0-5 mM) for a defined period (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and collect the lysate.

-

Separate and quantify the amount of radiolabeled GSH using techniques such as HPLC or precipitation methods followed by scintillation counting.

-

Normalize the amount of [³⁵S]GSH to the total protein concentration in the lysate.

-

Determine the effect of SCPC on the transsulfuration flux.

Signaling Pathways Modulated by CSE Inhibition

Inhibition of CSE by SCPC leads to a reduction in endogenous H₂S production, which in turn modulates several key signaling pathways.

Vasodilation Signaling Pathway

H₂S is a potent vasodilator. Its depletion through CSE inhibition can affect vascular tone.

Caption: SCPC inhibits CSE, reducing H₂S-mediated vasodilation.

Inflammatory Signaling Pathway

The CSE/H₂S pathway plays a complex, often anti-inflammatory, role. Its inhibition can therefore impact inflammatory responses.

Caption: Inhibition of CSE by SCPC can modulate inflammatory pathways like NF-κB and JNK.

Experimental Workflow for Assessing SCPC Activity

A logical workflow for characterizing a potential CSE inhibitor like SCPC is outlined below.

Caption: A typical workflow for the characterization of a CSE inhibitor.

Conclusion

This compound represents a valuable tool for the scientific community engaged in H₂S research. Its selectivity and reversible mode of action make it a superior choice over less specific inhibitors for dissecting the intricate roles of the CSE/H₂S pathway in health and disease. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory. Further investigation into the therapeutic potential of SCPC and its derivatives is warranted, with the promise of developing novel treatments for a range of cardiovascular, inflammatory, and other disorders.

References

- 1. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dysregulation of cystathionine γ-lyase (CSE)/hydrogen sulfide pathway contributes to ox-LDL-induced inflammation in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of hydrogen sulfide in the vascular wall | Semantic Scholar [semanticscholar.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. mdpi.com [mdpi.com]

- 8. CSE/H2S Signaling Pathways in Enhancing Muscle Function and Insulin Sensitivity During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. cdn.graphpad.com [cdn.graphpad.com]

- 11. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S-(3-Carboxypropyl)-L-cysteine in the Hydrogen Sulfide Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) is a critical gaseous signaling molecule involved in a wide array of physiological and pathophysiological processes. Its endogenous production is primarily regulated by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). Understanding the contribution of each enzyme to H₂S biogenesis is crucial for developing targeted therapeutics. This technical guide provides an in-depth analysis of S-(3-Carboxypropyl)-L-cysteine (SCPC), a selective inhibitor of cystathionine γ-lyase. We will explore its mechanism of action, specificity, and its utility as a research tool to dissect the complexities of the H₂S synthesis pathway. This document will also present quantitative data on its inhibitory effects, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this field.

Introduction to the Hydrogen Sulfide Synthesis Pathway

Hydrogen sulfide is endogenously produced from L-cysteine and other sulfur-containing amino acids through enzymatic pathways.[1][2] The primary enzymes responsible for H₂S production in mammalian tissues are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), both of which are pyridoxal phosphate (PLP)-dependent enzymes in the transsulfuration pathway, and 3-mercaptopyruvate sulfurtransferase (3-MST), which works in concert with cysteine aminotransferase (CAT).[2][3]

-

Cystathionine β-synthase (CBS): Primarily found in the central nervous system, CBS catalyzes the condensation of homocysteine and serine to form cystathionine.[4][5] It can also produce H₂S from cysteine.[2]

-

Cystathionine γ-lyase (CSE): Predominantly located in the cardiovascular system and liver, CSE catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia.[6] It is also a major contributor to H₂S production from cysteine.[7][8]

-

3-Mercaptopyruvate Sulfurtransferase (3-MST) and Cysteine Aminotransferase (CAT): This pathway involves the transamination of cysteine to 3-mercaptopyruvate (3-MP) by CAT, followed by the desulfuration of 3-MP by 3-MST to produce pyruvate and H₂S.[9][10][11]

The distinct tissue distribution and regulatory mechanisms of these enzymes underscore the need for specific inhibitors to elucidate their individual physiological roles.

This compound (SCPC): A Selective Inhibitor of Cystathionine γ-lyase

This compound, also referred to as CPC, has been identified as a specific inhibitor of cystathionine γ-lyase (CSE)-dependent hydrogen sulfide synthesis.[7][8] Unlike broad-spectrum or mechanism-based inhibitors like propargylglycine (PPG), which can have confounding effects, SCPC offers a more targeted approach to studying the CSE-mediated pathway.[7][12]

Mechanism of Inhibition

SCPC acts as a competitive inhibitor of CSE.[7] It has been shown to inhibit both the γ-elimination of cystathionine and the synthesis of H₂S from cysteine catalyzed by human CSE.[7][8] Structural studies have revealed that SCPC leads to the formation of a CPC-derived aminoacrylate intermediate within the active site of CSE, providing a molecular basis for its inhibitory action.[7]

Specificity of Inhibition

A key advantage of SCPC as a research tool is its specificity for CSE. Studies have demonstrated that SCPC does not significantly inhibit the other key enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST), nor the indirectly involved cysteine aminotransferase (CAT).[7][8] This selectivity allows for the specific interrogation of CSE's role in various biological processes.

Quantitative Analysis of SCPC Inhibition

The inhibitory potency of SCPC against human CSE has been quantitatively determined through kinetic studies. The inhibition constants (Kᵢ) provide a measure of the inhibitor's affinity for the enzyme.

| Enzyme Activity Inhibited | Substrate | Organism | Kᵢ (μM) | Reference |

| γ-elimination | Cystathionine | Human | 50 ± 3 | [7] |

| H₂S Synthesis | Cysteine | Human | 180 ± 15 | [7] |

Experimental Protocols

In Vitro CSE Inhibition Assay

This protocol describes a method to determine the inhibitory effect of SCPC on CSE activity by measuring the rate of H₂S production.

Materials:

-

Recombinant human CSE

-

L-cysteine

-

This compound (SCPC)

-

Pyridoxal 5'-phosphate (PLP)

-

HEPES buffer (pH 7.4)

-

Lead acetate solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, PLP, and varying concentrations of the inhibitor (SCPC).

-

Add recombinant human CSE to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the substrate, L-cysteine.

-

The H₂S produced can be measured using a lead acetate-based colorimetric assay. Place lead acetate paper strips over the reaction mixture. H₂S will react with lead acetate to form lead sulfide, which is black.

-

Alternatively, use a fluorescent probe for H₂S detection for more quantitative measurements.

-

Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Calculate the initial reaction rates at different inhibitor concentrations.

-

Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Visualizations

Hydrogen Sulfide Synthesis Pathways and SCPC Inhibition

Caption: SCPC selectively inhibits the CSE-mediated H₂S production.

Experimental Workflow for CSE Inhibition Assay

Caption: Workflow for determining the inhibitory constant (Kᵢ) of SCPC.

Specificity of SCPC as a CSE Inhibitor

Caption: SCPC demonstrates high specificity for CSE over other H₂S enzymes.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the specific inhibition of cystathionine γ-lyase. Its selectivity provides a significant advantage over other less specific inhibitors, enabling researchers to more accurately delineate the role of CSE in H₂S-mediated signaling in both health and disease. Future research may focus on leveraging the structure of SCPC as a scaffold to develop even more potent and specific inhibitors of H₂S biogenesis. Such developments will be instrumental in advancing our understanding of H₂S biology and in the pursuit of novel therapeutic strategies targeting this important signaling pathway.

References

- 1. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 5. CBS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 7. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 11. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]

The Intersection of S-(3-Carboxypropyl)-L-cysteine and the Transsulfuration Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-(3-Carboxypropyl)-L-cysteine (SCPC), a selective and reversible inhibitor of cystathionine γ-lyase (CSE), a pivotal enzyme in the transsulfuration pathway. The document details the mechanism of action of SCPC, its specificity, and its impact on hydrogen sulfide (H₂S) biosynthesis. Quantitative inhibitory data are presented, alongside detailed experimental protocols for assessing its activity. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of SCPC's role as a chemical probe and potential therapeutic scaffold.

Introduction to the Transsulfuration Pathway and SCPC

The transsulfuration pathway is a critical metabolic route that connects methionine metabolism to the synthesis of cysteine and other sulfur-containing compounds.[1][2][3] In mammals, this occurs via the "reverse" transsulfuration pathway, which involves two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[3][4] CSE, also known as CTH or γ-cystathionase, catalyzes the final step, converting cystathionine to L-cysteine.[5] Beyond its canonical role, CSE is a primary source of the gaseous signaling molecule hydrogen sulfide (H₂S), which is involved in a myriad of physiological processes, including vascular tone regulation and inflammation.[1][6][7]

This compound, also known as CPC, is a thioether derivative of L-cysteine that has been identified as a potent and selective inhibitor of CSE.[6] Unlike broad-spectrum or irreversible inhibitors, SCPC offers a more targeted approach to studying CSE-dependent processes, making it a valuable tool for research and a potential starting point for the development of therapeutics aimed at modulating H₂S levels in various pathologies.[1][7]

Mechanism of Action and Specificity

SCPC functions as a competitive inhibitor at the active site of CSE.[6] It effectively competes with the enzyme's natural substrates, cystathionine for the canonical γ-elimination reaction, and cysteine for H₂S synthesis.[7] Structural studies have revealed that SCPC forms an aminoacrylate intermediate when complexed with human CSE, providing a clear molecular basis for its inhibitory effect.[1][7]

A key advantage of SCPC is its specificity. Studies have shown that it selectively inhibits CSE while sparing other enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (MST).[1][7] This specificity is crucial for dissecting the specific contributions of CSE to cellular physiology and disease.

Quantitative Data: Inhibitory Profile of SCPC

The inhibitory potency of SCPC against human cystathionine γ-lyase (CSE) has been characterized in vitro. The data highlights its competitive nature and greater efficacy against the canonical reaction compared to H₂S synthesis from cysteine.

| Parameter | Value (µM) | Target Reaction | Enzyme Source | Reference |

| Kᵢ | 50 ± 3 | γ-elimination of cystathionine | Human CSE | [7] |

| Kᵢ | 180 ± 15 | H₂S synthesis from cysteine | Human CSE | [7] |

| Kd(app) | 26 ± 3 | Binding to CSE | Human CSE | [6] |

In cellular assays, SCPC has been shown to suppress the CSE-dependent transsulfuration flux by 80-90%, demonstrating its efficacy in a biological context.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SCPC.

In Vitro CSE Inhibition Assay

This protocol is used to determine the inhibitory constant (Kᵢ) of SCPC on CSE activity.

-

Reagents and Buffers:

-

Recombinant human CSE enzyme.

-

Reaction Buffer: 100 mM HEPES, pH 7.4.

-

Substrates: L-cystathionine or L-cysteine.

-

Inhibitor: this compound (SCPC) stock solution.

-

Detection Reagent: 1 mM 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

-

-

Procedure for Cystathionine Cleavage (γ-elimination):

-

Prepare a reaction mixture containing HEPES buffer, 0.15 mM L-cystathionine, 1 mM DTNB, and varying concentrations of SCPC.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding CSE (e.g., 10 µg/mL final concentration).

-

Monitor the increase in absorbance at 412 nm continuously for 10-15 minutes. The absorbance change corresponds to the production of 2-nitro-5-thiobenzoate (TNB) upon reaction of DTNB with the thiol product.

-

Calculate initial reaction velocities from the linear portion of the absorbance curve.

-

Determine the Kᵢ value by fitting the data to the appropriate competitive inhibition model using non-linear regression analysis.

-

-

Procedure for H₂S Synthesis from Cysteine:

-

The protocol is similar, but L-cystathionine is replaced with L-cysteine as the substrate.

-

Due to the different reaction kinetics, substrate and enzyme concentrations may need optimization.

-

The Kᵢ is calculated similarly, reflecting the inhibition of H₂S production.

-

Cellular Transsulfuration Flux Assay

This method quantifies the metabolic flux from methionine to glutathione (GSH), providing a measure of the entire transsulfuration pathway activity in cultured cells.

-

Materials:

-

Cultured cells (e.g., HEK293T, HepG2).

-

Culture medium, dialyzed fetal bovine serum.

-

[³⁵S]-Methionine (radiolabel).

-

SCPC stock solution.

-

Cell lysis buffer.

-

Reagents for GSH quantification (e.g., HPLC-based method or enzymatic recycling assay).

-

Scintillation counter.

-

-

Procedure:

-

Plate cells and grow to desired confluency.

-

Wash cells and replace the medium with a methionine-free medium containing dialyzed serum.

-

Add [³⁵S]-Methionine to the medium, along with varying concentrations of SCPC or vehicle control.

-

Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the metabolic conversion of the radiolabel.

-

After incubation, wash the cells thoroughly with cold PBS to remove extracellular radiolabel.

-

Lyse the cells and collect the protein-free supernatant.

-

Measure the total protein concentration in the cell lysate for normalization.

-

Quantify the amount of radiolabeled [³⁵S] incorporated into the GSH pool using a scintillation counter. The GSH fraction can be separated by HPLC prior to counting for specificity.

-

Calculate the transsulfuration flux as the amount of [³⁵S]-GSH per mg of protein.

-

Determine the percentage of inhibition by comparing the flux in SCPC-treated cells to the vehicle-treated control.

-

Conclusion and Future Directions

This compound is a well-characterized, specific, and reversible inhibitor of cystathionine γ-lyase. Its ability to selectively target CSE without affecting other key enzymes in sulfur metabolism makes it an invaluable research tool for investigating the physiological and pathophysiological roles of CSE and CSE-derived H₂S. The quantitative data and protocols provided herein serve as a guide for its application in experimental settings. Future research may focus on optimizing the structure of SCPC to develop even more potent and cell-permeable inhibitors, potentially leading to novel therapeutic agents for conditions characterized by H₂S dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Transsulfuration activity can support cell growth upon extracellular cysteine limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of S-(3-Carboxypropyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Carboxypropyl)-L-cysteine (CPC) is a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of hydrogen sulfide (H₂S). By specifically targeting CSE, CPC offers a valuable tool for investigating the physiological and pathophysiological roles of H₂S, a critical gaseous signaling molecule. This technical guide provides a comprehensive overview of the biochemical properties of CPC, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. This document is intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry engaged in the study of H₂S biology and the development of novel therapeutics targeting this pathway.

Introduction

Hydrogen sulfide (H₂S) has emerged as a crucial endogenously produced gasotransmitter, playing significant roles in a myriad of physiological processes, including vasodilation, neuromodulation, cytoprotection, and inflammation. The primary enzymatic source of H₂S in the cardiovascular system and other peripheral tissues is cystathionine γ-lyase (CSE), also known as cystathionase. Given the broad biological activities of H₂S, the modulation of its production through the inhibition of CSE presents a compelling therapeutic strategy for a variety of diseases.

This compound (CPC) has been identified as a potent and selective inhibitor of CSE. Unlike other less specific inhibitors, CPC demonstrates a high degree of selectivity for CSE over other enzymes involved in sulfur metabolism, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (3-MST). This specificity makes CPC an invaluable chemical probe for elucidating the precise functions of CSE-derived H₂S in health and disease.

This guide will delve into the core biochemical characteristics of CPC, providing the necessary technical details for its application in research and drug development.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| IUPAC Name | 4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | [1] |

| CAS Number | 30845-11-5 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in aqueous base | [2] |

Biochemical Activity and Mechanism of Action

CPC functions as a competitive inhibitor of cystathionine γ-lyase.[3] It competes with the natural substrates of CSE, L-cystathionine and L-cysteine, for binding to the active site of the enzyme. The binding of CPC to CSE prevents the catalytic conversion of these substrates, thereby inhibiting the production of H₂S.[4]

The key inhibitory activities of CPC are quantified by its inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce half-maximum inhibition.

Quantitative Data: Inhibition of Cystathionine γ-Lyase

The inhibitory potency of this compound against human CSE has been determined for its two primary H₂S-generating reactions.

| Reaction | Substrate | Kᵢ (μM) |

| γ-elimination | L-Cystathionine | 50 ± 3 |

| β-elimination | L-Cysteine | 180 ± 15 |

Data from Yadav et al., 2019[4]

These values indicate that CPC is a potent inhibitor of both the canonical γ-elimination reaction of cystathionine and the H₂S synthesis from cysteine.

Specificity of Inhibition

A critical feature of CPC is its high selectivity for CSE. Studies have shown that CPC does not significantly inhibit other key enzymes in the transsulfuration pathway, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (3-MST).[4] This selectivity is crucial for attributing the observed biological effects of CPC specifically to the inhibition of CSE-mediated H₂S production.

Impact on Cellular Signaling Pathways

By inhibiting CSE, this compound effectively reduces the intracellular levels of H₂S. This reduction in H₂S has profound effects on numerous downstream signaling pathways.

The Transsulfuration Pathway and H₂S Synthesis

The transsulfuration pathway is central to sulfur metabolism, converting methionine to cysteine, which can then be used for protein synthesis, glutathione (GSH) production, or as a substrate for H₂S generation by CSE.

Caption: The transsulfuration pathway leading to H₂S production and its inhibition by CPC.

Downstream Signaling Consequences of H₂S Depletion

The reduction of H₂S levels due to CSE inhibition by CPC can modulate a variety of signaling cascades, including those involved in:

-

Oxidative Stress: H₂S is a potent antioxidant. Its depletion can lead to increased levels of reactive oxygen species (ROS), impacting redox-sensitive signaling pathways.

-

Inflammation: H₂S has anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway. CPC treatment can therefore lead to an exacerbation of inflammatory responses.

-

Apoptosis: H₂S can protect against apoptosis. Inhibition of its synthesis may promote programmed cell death.

-

Vasodilation: H₂S contributes to the relaxation of vascular smooth muscle. Its reduction can lead to vasoconstriction and increased blood pressure.

-

Neuromodulation: In the nervous system, H₂S acts as a neuromodulator, and its altered levels can affect synaptic transmission and neuronal excitability.

Caption: Logical flow of CPC's effect on CSE, H₂S production, and downstream cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol is adapted from Yadav et al., 2019, and is used to determine the inhibitory effect of CPC on the enzymatic activity of CSE.[4]

Objective: To measure the Kᵢ of CPC for the γ-elimination of L-cystathionine and the β-elimination of L-cysteine by human CSE.

Materials:

-

Purified human CSE

-

This compound (CPC)

-

L-cystathionine

-

L-cysteine

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Lead(II) acetate

-

HEPES buffer (100 mM, pH 7.4)

-

96-well microplate reader

Procedure for L-cystathionine cleavage (γ-elimination):

-

Prepare a reaction mixture in a 96-well plate containing:

-

100 mM HEPES buffer, pH 7.4

-

Varying concentrations of L-cystathionine (e.g., 0.1 to 1.0 mM)

-

1 mM DTNB

-

Varying concentrations of CPC (e.g., 0 to 150 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of purified human CSE (e.g., 10 µg/mL).

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reaction of the product, α-ketobutyrate, with DTNB.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the Kᵢ value using Lineweaver-Burk or non-linear regression analysis.

Procedure for H₂S synthesis from L-cysteine (β-elimination):

-

Prepare a reaction mixture in a 96-well plate containing:

-

100 mM HEPES buffer, pH 7.4

-

Varying concentrations of L-cysteine (e.g., 0.9 to 8.0 mM)

-

0.4 mM lead acetate

-

Varying concentrations of CPC (e.g., 0 to 150 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of purified human CSE (e.g., 20 µg/mL).

-

Monitor the formation of lead sulfide (PbS) as a dark precipitate. H₂S production can be quantified using a lead sulfide-sensitive electrode or by measuring the absorbance of the resulting methylene blue after stopping the reaction and adding N,N-dimethyl-p-phenylenediamine and FeCl₃.

-

Calculate the initial reaction velocities.

-

Determine the Kᵢ value using appropriate kinetic analysis.

Caption: Experimental workflow for the CSE inhibition assay.

Measurement of Transsulfuration Flux in Cultured Cells

This protocol outlines a method to assess the impact of CPC on the flux of the transsulfuration pathway in a cellular context, as described by Yadav et al., 2019.[4]

Objective: To quantify the effect of CPC on the conversion of [³⁵S]methionine to [³⁵S]glutathione in cultured cells.

Materials:

-

Cultured cells (e.g., HEK293T)

-

Cell culture medium

-

This compound (CPC)

-

[³⁵S]Methionine (radiolabeled)

-

Cell lysis buffer

-

Reagents for glutathione extraction and quantification (e.g., HPLC with fluorescence detection after derivatization with monobromobimane)

-

Scintillation counter

Procedure:

-

Plate cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of CPC or a vehicle control for a specified period (e.g., 24 hours).

-

Replace the medium with fresh medium containing [³⁵S]methionine and continue the incubation for a defined labeling period (e.g., 4-6 hours).

-

After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³⁵S]methionine.

-

Lyse the cells using a suitable lysis buffer.

-

Extract the glutathione from the cell lysates. This can be achieved by protein precipitation with an acid (e.g., perchloric acid) followed by neutralization.

-

Quantify the total glutathione concentration in the extracts.

-

Separate the [³⁵S]glutathione from other radiolabeled species in the extract using a suitable chromatographic method (e.g., HPLC).

-

Measure the radioactivity of the [³⁵S]glutathione fraction using a scintillation counter.

-

Normalize the amount of [³⁵S]glutathione to the total glutathione concentration and the total protein content of the cell lysate.

-

Compare the transsulfuration flux (rate of [³⁵S]methionine incorporation into glutathione) in CPC-treated cells to that in control cells to determine the inhibitory effect.

Applications in Research and Drug Development

The specific and potent inhibitory action of this compound on cystathionine γ-lyase makes it a valuable tool for:

-

Target Validation: Confirming the role of CSE-derived H₂S in various cellular and animal models of disease.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by H₂S.

-

Drug Discovery: Serving as a lead compound or a reference inhibitor for the development of novel CSE inhibitors with improved pharmacokinetic and pharmacodynamic properties.

-

Preclinical Research: Investigating the therapeutic potential of CSE inhibition in conditions such as hypertension, inflammation, and certain types of cancer.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cystathionine γ-lyase. Its utility as a research tool is paramount for advancing our understanding of the complex biology of hydrogen sulfide. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to effectively utilize CPC in their studies and to further explore the therapeutic potential of targeting the transsulfuration pathway. As research into the multifaceted roles of H₂S continues to expand, the importance of specific chemical probes like CPC will undoubtedly grow.

References

- 1. Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of S-(3-Carboxypropyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Carboxypropyl)-L-cysteine (CPC) is a noteworthy molecule in the study of hydrogen sulfide (H₂S) signaling pathways. Identified as a potent and selective inhibitor of cystathionine γ-lyase (CSE), a key enzyme in endogenous H₂S production, CPC serves as a valuable tool for investigating the physiological and pathophysiological roles of H₂S. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development. The guide includes detailed, albeit proposed, experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows to facilitate further research and application of this compound.

Discovery and Biological Significance

This compound was prominently described as a novel and effective inhibitor of cystathionine γ-lyase (CSE) in a 2019 study by Yadav et al.[1] This study distinguished CPC from the well-known, mechanism-based CSE inhibitor, propargylglycine (PPG), noting that CPC's inhibitory efficacy was not dependent on the order of substrate or inhibitor addition.

The primary biological significance of CPC lies in its ability to selectively inhibit the γ-elimination reaction of cystathionine and the H₂S synthesis from cysteine catalyzed by human CSE.[1] This specificity is crucial, as CPC does not significantly affect other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[1] This selectivity makes CPC a valuable chemical probe for elucidating the specific contributions of CSE to H₂S signaling in various physiological and disease contexts. The 2.5 Å resolution crystal structure of human CSE in complex with the CPC-derived aminoacrylate intermediate has provided a structural basis for its inhibitory mechanism.[1]

Physicochemical and Purity Data

A summary of the key physicochemical properties and available purity information for this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | --INVALID-LINK-- |

| CAS Number | 30845-11-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₁₃NO₄S | --INVALID-LINK-- |

| Molecular Weight | 207.25 g/mol | --INVALID-LINK-- |

| Appearance | White to beige powder | --INVALID-LINK-- |

| Purity (HPLC) | ≥98% | --INVALID-LINK-- |

| Purity (HPLC) | >95% | --INVALID-LINK-- |

| Solubility | 2 mg/mL in 0.1N HCl (warmed) | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Synthesis of this compound

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on the general principles of S-alkylation of cysteine.

Reaction Scheme:

L-Cysteine + 4-Bromobutanoic acid → this compound

Reagents and Materials:

-

L-cysteine

-

4-Bromobutanoic acid

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl) for pH adjustment

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-Cysteine: In a round-bottom flask, dissolve L-cysteine in a solution of sodium hydroxide in deionized water under stirring. The base is used to deprotonate the thiol group of cysteine, forming the more nucleophilic thiolate.

-

Addition of Alkylating Agent: To the stirred solution of L-cysteine, add 4-bromobutanoic acid portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxyl groups and precipitate the product.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Note: Quantitative data for the yield of this specific reaction is not available in the reviewed literature.

Proposed Synthesis Workflow Diagram

References

An In-depth Technical Guide to S-(3-Carboxypropyl)-L-cysteine: A Selective Inhibitor of Cystathionine γ-lyase

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(3-Carboxypropyl)-L-cysteine (SCPC) is a sulfur-containing non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). By inhibiting CSE, SCPC effectively modulates the endogenous production of H₂S, a molecule implicated in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, synthesis, and its primary mechanism of action. Detailed experimental protocols for its characterization and a discussion of its potential applications in drug discovery and development are also presented.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-cysteine, characterized by the addition of a 3-carboxypropyl group to the sulfur atom.

Molecular Structure

The chemical structure of this compound is well-defined. Its CAS number is 30845-11-5.[1][2][3] The molecular formula is C₇H₁₃NO₄S.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30845-11-5 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO₄S | [1][2][3] |

| Molecular Weight | 207.25 g/mol | [1][2] |

| IUPAC Name | 4-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]butanoic acid | |

| SMILES String | S(C--INVALID-LINK--C(=O)O)CCCC(=O)O | [1] |

| InChI Key | WNFNRNDFHINZLV-YFKPBYRVSA-N | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in 0.1N HCl (warmed) | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

Disclaimer: The following proposed synthesis is hypothetical and has not been experimentally validated according to the available search results. This protocol should be adapted and optimized by qualified laboratory personnel.

Proposed Synthesis via Michael Addition

The synthesis of this compound could likely be achieved by reacting L-cysteine with a suitable 4-carbon α,β-unsaturated dicarboxylic acid or its ester derivative, such as maleic acid or one of its analogues, under basic conditions. The basic conditions would deprotonate the thiol group of L-cysteine, forming a thiolate anion, which is a potent nucleophile. This nucleophile would then attack the β-carbon of the unsaturated system, leading to the formation of the desired S-substituted cysteine derivative.

Biochemical Activity and Mechanism of Action

The primary biochemical function of this compound is its potent and selective inhibition of the enzyme cystathionine γ-lyase (CSE).[1][4]

Inhibition of Cystathionine γ-lyase (CSE)

CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the reverse transsulfuration pathway, where it catalyzes the γ-elimination of cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. Furthermore, CSE is a major source of endogenous hydrogen sulfide (H₂S) through its action on L-cysteine.

This compound acts as a reversible inhibitor of CSE, impeding both the breakdown of cystathionine and the synthesis of H₂S from cysteine.[1][4] A key study by Yadav et al. (2019) demonstrated that SCPC (referred to as CPC in the paper) inhibits the γ-elimination reaction of cystathionine and H₂S synthesis from cysteine with different inhibition constants (Ki).[5]

Table 2: Kinetic Data for the Inhibition of Human CSE by this compound

| Reaction | Ki (μM) | Reference |

| γ-elimination of cystathionine | 50 ± 3 | [5] |

| H₂S synthesis from cysteine | 180 ± 15 | [5] |

Importantly, SCPC exhibits high selectivity for CSE and does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).[1][4]

Impact on the Transsulfuration Pathway and H₂S Production

By inhibiting CSE, this compound effectively blocks the transsulfuration pathway, leading to a reduction in the cellular production of L-cysteine from methionine.[1] This also results in a significant decrease in the endogenous synthesis of H₂S.[1] Studies in cultured cells have shown that SCPC can inhibit transsulfuration flux by 80-90%.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound's inhibitory activity.

Cystathionine γ-lyase (CSE) Inhibition Assay

This protocol is adapted from the methods described by Yadav et al. (2019) to determine the inhibitory effect of SCPC on the γ-elimination reaction of cystathionine.

Materials:

-

Purified human CSE

-

L-cystathionine

-

This compound (SCPC)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

HEPES buffer (100 mM, pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 100 mM HEPES buffer (pH 7.4).

-

Add varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM).

-

Add a fixed concentration of DTNB (1 mM).

-

Add varying concentrations of SCPC (e.g., 0-150 μM) to different wells.

-

Initiate the reaction by adding a fixed concentration of purified human CSE (e.g., 10 µg/ml).

-

Immediately monitor the increase in absorbance at 412 nm at 37°C for a set period (e.g., 10 minutes). The rate of increase in absorbance corresponds to the rate of α-ketobutyrate formation, which is coupled to the reduction of DTNB.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition) using software such as GraphPad Prism. A Lineweaver-Burk plot can be used for visual representation.[6]

Measurement of Transsulfuration Flux in Cultured Cells

This protocol provides a method to assess the impact of SCPC on the transsulfuration pathway in a cellular context.

Materials:

-

Cultured cells (e.g., HEK293T or other relevant cell line)

-

Cell culture medium

-

This compound (SCPC)

-

[³⁵S]-Methionine

-

Buthionine sulfoximine (BSO, optional, as a positive control for glutathione depletion)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed cells in appropriate culture plates and grow to a desired confluency (e.g., 70-80%).

-

Pre-treat the cells with varying concentrations of SCPC for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

-

Replace the medium with fresh medium containing SCPC and a known concentration of [³⁵S]-Methionine.

-

Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the metabolic incorporation of the radiolabel.

-

After incubation, wash the cells with ice-cold PBS to remove extracellular radiolabel.

-

Lyse the cells and precipitate the proteins using ice-cold TCA (e.g., 10%).

-

Centrifuge the samples to pellet the protein. The supernatant will contain the soluble metabolites, including [³⁵S]-labeled glutathione.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Normalize the radioactivity counts to the total protein concentration in each sample.

-

A decrease in the incorporation of [³⁵S] into the soluble fraction in SCPC-treated cells compared to the control indicates an inhibition of the transsulfuration flux.

Applications in Drug Development and Research

The selective inhibition of CSE by this compound makes it a valuable tool for studying the physiological roles of H₂S and a promising starting point for the development of novel therapeutics.

Research Tool for Investigating H₂S Biology

Given its selectivity for CSE over other H₂S-producing enzymes, SCPC can be used to dissect the specific contributions of CSE-derived H₂S in various biological processes. This is particularly useful for in vitro and cell-based studies to elucidate the downstream signaling pathways modulated by CSE activity.

Scaffold for Novel Drug Discovery

Hydrogen sulfide has been implicated in a range of diseases, including cardiovascular diseases, inflammation, and cancer. In some contexts, the overproduction of H₂S is detrimental. Therefore, inhibitors of H₂S synthesis are of significant therapeutic interest. This compound, as a potent and selective CSE inhibitor, serves as an excellent chemical scaffold for the design and synthesis of more potent and drug-like inhibitors.[5] Medicinal chemistry efforts can focus on modifying the structure of SCPC to improve its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new drugs for conditions associated with aberrant H₂S signaling.

Conclusion

This compound is a critical research compound for the study of hydrogen sulfide biology and the transsulfuration pathway. Its well-characterized inhibitory action on cystathionine γ-lyase, coupled with its selectivity, provides a powerful tool for researchers. While further studies are needed to explore its full therapeutic potential, SCPC represents a significant lead in the development of novel modulators of H₂S signaling, with potential applications in a variety of disease areas. This technical guide provides a solid foundation for scientists and drug development professionals working with or interested in this promising molecule.

References

- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]

- 2. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

understanding the kinetics of CSE inhibition by S-(3-Carboxypropyl)-L-cysteine

An In-depth Technical Guide to the Kinetics of Cystathionine γ-lyase (CSE) Inhibition by S-(3-Carboxypropyl)-L-cysteine

Introduction

Cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a key player in the reverse transsulfuration pathway, where it catalyzes the conversion of cystathionine to L-cysteine. It is also a principal enzyme responsible for the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. Given the multifaceted roles of H₂S in physiology and pathophysiology, pharmacological modulation of its synthesis via CSE inhibition is of significant interest. This compound (CPC) has been identified as a selective, reversible, and competitive inhibitor of human CSE. This document provides a comprehensive overview of the kinetics of CSE inhibition by CPC, detailing the quantitative data, experimental methodologies, and the underlying biochemical pathways.

Data Presentation: Quantitative Inhibition Kinetics

The inhibitory potency of this compound (CPC) against human CSE has been characterized through various kinetic and binding parameters. The data reveals that CPC acts as a competitive inhibitor for both the canonical γ-elimination reaction of cystathionine and the H₂S-generating reaction from cysteine.[1][2] Unlike some mechanism-based inhibitors like propargylglycine (PPG), the inhibitory efficacy of CPC is not dependent on the order of substrate and inhibitor addition.[1][3][4]

| Parameter | Value (μM) | Substrate / Condition | Notes | Source |

| Ki | 50 ± 3 | L-Cystathionine | Inhibition of the γ-elimination reaction. | [1][3][5] |

| Ki | 180 ± 15 | L-Cysteine | Inhibition of H₂S synthesis. | [1][3][5] |

| IC₅₀ | 71 ± 7 | 0.15 mM L-Cystathionine | Determined at pH 7.4 and 37 °C. | [1] |

| Kd(app) | 26 ± 3 | N/A (Direct Binding) | Apparent dissociation constant determined by Isothermal Titration Calorimetry (ITC). | [1][2][5] |

In cellular contexts, CPC has demonstrated effective targeting of CSE. In cultured HepG2 cells, treatment with 2.5 mM CPC resulted in an 80-90% inhibition of transsulfuration flux, as measured by the conversion of radiolabeled [³⁵S]methionine into glutathione (GSH).[1][3][4][5]

Experimental Protocols

The kinetic parameters listed above were determined using specific biochemical and biophysical assays. The detailed methodologies are outlined below.

CSE Inhibition Assay (Cystathionine Cleavage)

This assay quantifies the inhibition of CSE's canonical function: the cleavage of L-cystathionine.

-

Principle: The γ-elimination of cystathionine by CSE produces α-ketobutyrate, ammonia, and L-cysteine. The rate of reaction can be monitored by detecting the thiol group of the produced cysteine using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product measurable at 412 nm.

-

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.4.

-

Enzyme: Purified human CSE (10 μg/mL final concentration).

-

Substrate: L-cystathionine (0.1–1.0 mM final concentration range).

-

Inhibitor: this compound (CPC) (0–150 μM final concentration range).

-

Detection Reagent: 1 mM DTNB.

-

-

Procedure:

-

Prepare assay mixtures in a suitable vessel (e.g., a 1 mL cuvette) containing HEPES buffer, varying concentrations of L-cystathionine, DTNB, and varying concentrations of CPC.

-

Pre-incubate the mixture at 37 °C.

-

Initiate the reaction by adding the CSE enzyme solution.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Determine initial reaction velocities from the linear portion of the progress curves.

-

Analyze the data using Lineweaver-Burk plots to determine the inhibition constant (Ki) and the mechanism of inhibition.[1][5]

-

CSE Inhibition Assay (H₂S Synthesis from Cysteine)

This assay measures the inhibition of H₂S production from L-cysteine, a key alternative function of CSE.

-

Principle: H₂S produced from the β-elimination of L-cysteine reacts with lead nitrate to form lead sulfide (PbS), a precipitate that can be quantified spectrophotometrically.

-

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.4.

-

Enzyme: Purified human CSE (20 μg/mL final concentration).

-

Substrate: L-cysteine (0.9–8.0 mM final concentration range).

-